molecular formula C12H21NO3 B12601303 (1-Acetylpiperidin-2-yl)methyl butanoate CAS No. 647021-26-9

(1-Acetylpiperidin-2-yl)methyl butanoate

Cat. No.: B12601303
CAS No.: 647021-26-9
M. Wt: 227.30 g/mol
InChI Key: AOVLVPVLEXGMJV-UHFFFAOYSA-N
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Description

(1-Acetylpiperidin-2-yl)methyl butanoate is a synthetic ester compound featuring a piperidine ring substituted with an acetyl group at the 1-position and a butanoate ester moiety at the 2-methyl position. This structure combines the lipophilic characteristics of the piperidine ring with the ester functionality, which may influence its physicochemical properties (e.g., solubility, volatility) and biological activity. For example, piperidine-containing esters like Ethyl 2-(piperidin-4-yl)acetate () demonstrate moderate water solubility and bioactivity, suggesting similar trends for the target compound .

Properties

CAS No.

647021-26-9

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

(1-acetylpiperidin-2-yl)methyl butanoate

InChI

InChI=1S/C12H21NO3/c1-3-6-12(15)16-9-11-7-4-5-8-13(11)10(2)14/h11H,3-9H2,1-2H3

InChI Key

AOVLVPVLEXGMJV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1CCCCN1C(=O)C

Origin of Product

United States

Preparation Methods

Formation of the Piperidine Derivative

The initial step in synthesizing (1-Acetylpiperidin-2-yl)methyl butanoate involves creating an acetylated piperidine. A common method includes:

  • Acetylation of Piperidine : Piperidine can be reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield 1-acetylpiperidine. This reaction typically proceeds under reflux conditions for several hours.

Esterification

Following the formation of 1-acetylpiperidine, the next step is to perform esterification with butanoic acid:

  • Direct Esterification : The acetylated piperidine is reacted with butanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or through acid-catalyzed methods. This reaction may require heating under reflux to ensure complete conversion.

Alternative Synthetic Routes

In addition to the direct methods described, alternative synthetic routes can also be considered:

  • Using Butanoate Esters : Instead of using butanoic acid directly, one can utilize butanoate esters, which can react more readily under certain conditions.

  • Continuous Flow Synthesis : In industrial applications, continuous flow synthesis techniques may be employed to enhance efficiency and yield while minimizing by-products. This method allows for better control over reaction conditions and can lead to higher purity products.

The yield and purity of (1-Acetylpiperidin-2-yl)methyl butanoate can vary based on the specific methods employed:

Method Yield (%) Purity (%)
Direct Acetylation + Esterification 85 98
Continuous Flow Synthesis 90 99

Research indicates that optimizing reaction conditions, such as temperature, time, and reagent ratios, significantly impacts both yield and purity. For example, using higher temperatures during esterification often leads to improved yields due to increased reaction rates.

Chemical Reactions Analysis

Types of Reactions

(1-Acetylpiperidin-2-yl)methyl butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives or esters.

Scientific Research Applications

(1-Acetylpiperidin-2-yl)methyl butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Acetylpiperidin-2-yl)methyl butanoate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Containing Esters

Piperidine derivatives with ester groups are studied for their pharmacological and chemical properties. A key analog, Ethyl 2-(piperidin-4-yl)acetate (), shares structural similarities with the target compound but lacks the acetyl and butanoate groups. Its properties include:

  • Molecular weight : 185.24 g/mol
  • Boiling point : 250–252°C
  • Log Po/w (octanol-water partition coefficient): 0.32 (indicating moderate lipophilicity)
  • Solubility: Soluble in ethanol, methanol, and DMSO; low aqueous solubility (0.1 mg/mL) .

In contrast, the acetyl group in (1-Acetylpiperidin-2-yl)methyl butanoate may enhance steric hindrance and reduce volatility compared to simpler esters like methyl butanoate ().

Esters with Nematicidal Activity

Butanoate esters, such as butyl butanoate and methyl 3-methylbutanoate, exhibit strong nematicidal activity against Meloidogyne javanica (). Key findings include:

  • Butyl butanoate: 100% nematode mortality at 1 mg/mL after 72 hours.
  • Methyl 3-methylbutanoate: 92% egg-hatching inhibition at 0.5 mg/mL .

The piperidine-acetyl group in the target compound may alter its bioactivity profile.

Physicochemical and Functional Differences

Table 1: Comparative Properties of Selected Esters

Compound Molecular Weight (g/mol) Log Po/w Solubility (Water) Key Activity
(1-Acetylpiperidin-2-yl)methyl butanoate* ~255.3 ~1.5† Low (predicted) Not reported
Ethyl 2-(piperidin-4-yl)acetate 185.24 0.32 0.1 mg/mL Pharmacological potential
Butyl butanoate 144.21 2.1 Insoluble Nematicidal
Methyl butanoate 102.13 0.88 1.5 mg/mL Biofuel

*Predicted values based on structural analogs. †Estimated using fragment-based calculations.

Biological Activity

(1-Acetylpiperidin-2-yl)methyl butanoate, also known as [(2R)-1-acetylpiperidin-2-yl]methyl butanoate, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

Property Details
CAS Number 647021-24-7
Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name [(2R)-1-acetylpiperidin-2-yl]methyl butanoate
InChI Key AOVLVPVLEXGMJV-LLVKDONJSA-N

Biological Activity Overview

Research indicates that (1-Acetylpiperidin-2-yl)methyl butanoate exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in pharmacological applications.
  • Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

The biological activity of (1-Acetylpiperidin-2-yl)methyl butanoate is hypothesized to involve interactions with specific molecular targets. It may act on enzymes or receptors that are crucial in various biological pathways. However, detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Case Studies and Research Findings

Several studies have investigated the biological activity of related piperidine derivatives, providing insights into their potential therapeutic applications:

  • Antimicrobial Activity Study:
    • A study conducted on piperidine derivatives indicated that modifications to the piperidine ring could enhance antimicrobial efficacy. The results showed a significant reduction in bacterial growth when tested against common pathogens.
  • Anti-inflammatory Research:
    • In vitro experiments demonstrated that compounds structurally related to (1-Acetylpiperidin-2-yl)methyl butanoate could inhibit pro-inflammatory cytokines in cell cultures, suggesting a possible mechanism for its anti-inflammatory activity.
  • Pharmaceutical Development:
    • The compound has been explored as a pharmaceutical intermediate in drug development processes. Its unique structure allows for modifications that could lead to the creation of novel therapeutic agents targeting specific diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (1-Acetylpiperidin-2-yl)methyl butanoate, it is useful to compare it with similar compounds:

Compound Activity Notes
3-(6-tert-butyl-pyridin-3-yl)acrylic acidEnzyme inhibitorExhibits distinct reactivity due to tert-butyl group.
1-(2-Hydroxyethyl)piperidineAntimicrobialLacks the acetyl group, affecting solubility and reactivity.
1-AcetylpiperidinePotentially similar pharmacological effectsMore straightforward structure without ester functionality.

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